2-(5-(苯并呋喃-2-基)-1,3,4-恶二唑-2-基)丙酸

描述

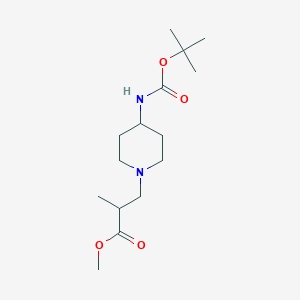

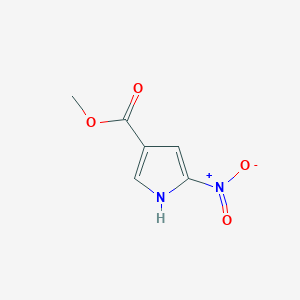

3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

苯并呋喃衍生物以其有效的抗菌特性而闻名。苯并呋喃的结构允许各种取代,这可以增强其对多种微生物病原体的活性。 卤素、硝基和羟基是一些显示出显著抗菌活性的取代基 .

抗癌和抗肿瘤活性

取代苯并呋喃已显示出显着的抗癌活性。 例如,某些苯并呋喃化合物对各种癌细胞系(包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌症、黑色素瘤和卵巢癌)显示出显着的细胞生长抑制效果 . 此外,苯并呋喃-2-基衍生物已被评估其对人卵巢癌细胞系的抗癌活性 .

降压应用

苯并呋喃衍生物也存在于抗高血压药物中,如坎地沙坦和替米沙坦。 这些化合物通过作用于心血管系统的特定通路在控制高血压中发挥着至关重要的作用 .

驱虫用途

含有苯并呋喃结构的化合物,如阿苯达唑和甲苯达唑,是有效的驱虫药,用于治疗寄生虫感染。 它们的功效归因于苯并呋喃部分破坏寄生虫生物过程的能力 .

质子泵抑制

苯并呋喃衍生物奥美拉唑是一种众所周知的质子泵抑制剂,用于治疗胃食管反流病 (GERD) 等疾病。 其机制涉及抑制胃粘膜中 H+/K+ ATPase 酶,从而减少酸的产生 .

研究性治疗剂

由于其多样的生物活性,苯并呋喃衍生物正在研究其作为各种疾病治疗剂的潜力。 这包括对具有靶向治疗潜力和最小副作用的新药的研究 .

作用机制

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular proteins.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (relevant to its potential anti-tumor activity), oxidative stress responses (relevant to its potential anti-oxidative activity), and viral replication (relevant to its potential anti-viral activity).

Result of Action

Based on the known biological activities of benzofuran derivatives, potential effects could include inhibition of cell growth (in the case of anti-tumor activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .

属性

IUPAC Name |

3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-12(17)6-5-11-14-15-13(19-11)10-7-8-3-1-2-4-9(8)18-10/h1-4,7H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQOKSKGEIHLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)